molecular formula C8H5ClN2O B052278 4-Cyano-alpha-chloro benzaldoxime CAS No. 123476-70-0

4-Cyano-alpha-chloro benzaldoxime

Cat. No.: B052278
CAS No.: 123476-70-0
M. Wt: 180.59 g/mol
InChI Key: RNZZMDCGNWXWRB-FLIBITNWSA-N
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Description

4-Cyano-alpha-chloro benzaldoxime is an organic compound with the molecular formula C8H5ClN2O. It is a derivative of benzaldoxime, where the benzene ring is substituted with a cyano group at the fourth position and a chloro group at the alpha position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-alpha-chloro benzaldoxime typically involves the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Chlorinating Agent: Thionyl chloride or phosphorus pentachloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-alpha-chloro benzaldoxime undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Scientific Research Applications

4-Cyano-alpha-chloro benzaldoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-alpha-chloro benzaldoxime involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-alpha-bromo benzaldoxime
  • 4-Cyano-alpha-fluoro benzaldoxime
  • 4-Cyano-alpha-iodo benzaldoxime

Uniqueness

4-Cyano-alpha-chloro benzaldoxime is unique due to the presence of both a cyano group and a chloro group, which confer distinct reactivity and properties. Compared to its analogs with different halogen substitutions, the chloro derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

(1Z)-4-cyano-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(11-12)7-3-1-6(5-10)2-4-7/h1-4,12H/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZZMDCGNWXWRB-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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